molecular formula C5H3BrN2O B12101188 2-Bromopyrimidine-4-carbaldehyde

2-Bromopyrimidine-4-carbaldehyde

Cat. No.: B12101188
M. Wt: 186.99 g/mol
InChI Key: NVWRPJNHWCFLBI-UHFFFAOYSA-N
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Description

2-Bromopyrimidine-4-carbaldehyde is an organic compound with the molecular formula C5H3BrN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromopyrimidine-4-carbaldehyde can be synthesized through several methods. One common method involves the bromination of pyrimidine-4-carbaldehyde. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve the desired bromination at the 2-position of the pyrimidine ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Bromopyrimidine-4-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidines.

    Oxidation: The major product is 2-bromopyrimidine-4-carboxylic acid.

    Reduction: The major product is 2-bromopyrimidine-4-methanol.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

2-Bromopyrimidine-4-carbaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: It is used in the synthesis of materials with specific electronic or optical properties.

    Biological Research: It can be used to study the interactions of pyrimidine derivatives with biological molecules.

Mechanism of Action

The mechanism of action of 2-Bromopyrimidine-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, altering their activity. The bromine atom and the aldehyde group provide reactive sites that can form covalent bonds with target molecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromopyridine-4-carbaldehyde
  • 2-Chloropyrimidine-4-carbaldehyde
  • 2-Fluoropyrimidine-4-carbaldehyde

Comparison

2-Bromopyrimidine-4-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the pyrimidine ring. This combination of functional groups provides distinct reactivity compared to similar compounds, making it valuable for specific synthetic applications. For example, the bromine atom allows for substitution reactions, while the aldehyde group can undergo oxidation or reduction, offering versatility in chemical transformations.

Properties

Molecular Formula

C5H3BrN2O

Molecular Weight

186.99 g/mol

IUPAC Name

2-bromopyrimidine-4-carbaldehyde

InChI

InChI=1S/C5H3BrN2O/c6-5-7-2-1-4(3-9)8-5/h1-3H

InChI Key

NVWRPJNHWCFLBI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1C=O)Br

Origin of Product

United States

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